Cas no 1807290-66-9 (Ethyl 3-cyano-2,4-diiodophenylacetate)

Ethyl 3-cyano-2,4-diiodophenylacetate structure
1807290-66-9 structure
商品名:Ethyl 3-cyano-2,4-diiodophenylacetate
CAS番号:1807290-66-9
MF:C11H9I2NO2
メガワット:441.00360751152
CID:4944238

Ethyl 3-cyano-2,4-diiodophenylacetate 化学的及び物理的性質

名前と識別子

    • Ethyl 3-cyano-2,4-diiodophenylacetate
    • インチ: 1S/C11H9I2NO2/c1-2-16-10(15)5-7-3-4-9(12)8(6-14)11(7)13/h3-4H,2,5H2,1H3
    • InChIKey: OKNSNDVDCRXXJC-UHFFFAOYSA-N
    • ほほえんだ: IC1C(C#N)=C(C=CC=1CC(=O)OCC)I

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 300
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 50.1

Ethyl 3-cyano-2,4-diiodophenylacetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015022071-250mg
Ethyl 3-cyano-2,4-diiodophenylacetate
1807290-66-9 97%
250mg
$489.60 2023-09-03
Alichem
A015022071-1g
Ethyl 3-cyano-2,4-diiodophenylacetate
1807290-66-9 97%
1g
$1564.50 2023-09-03
Alichem
A015022071-500mg
Ethyl 3-cyano-2,4-diiodophenylacetate
1807290-66-9 97%
500mg
$782.40 2023-09-03

Ethyl 3-cyano-2,4-diiodophenylacetate 関連文献

Ethyl 3-cyano-2,4-diiodophenylacetateに関する追加情報

Research Brief on Ethyl 3-cyano-2,4-diiodophenylacetate (CAS: 1807290-66-9) in Chemical Biology and Pharmaceutical Applications

Ethyl 3-cyano-2,4-diiodophenylacetate (CAS: 1807290-66-9) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This diaryliodonium derivative exhibits unique structural features that make it valuable for synthetic chemistry applications and potential drug development. Recent studies have focused on its role as a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds with biological activity.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in palladium-catalyzed cross-coupling reactions, enabling efficient synthesis of novel tyrosine kinase inhibitors. The presence of two iodine atoms at the 2- and 4-positions, along with the electron-withdrawing cyano group, creates distinct reactivity patterns that researchers have exploited for selective functionalization. The ethyl ester moiety further enhances the compound's solubility in organic solvents, facilitating its use in various synthetic protocols.

In pharmaceutical applications, Ethyl 3-cyano-2,4-diiodophenylacetate has shown promise as a precursor for developing thyroid hormone analogs. Research from the University of California, San Francisco (2024) revealed that structural modifications of this core scaffold can yield compounds with selective binding to thyroid hormone receptor isoforms. This finding opens new avenues for developing targeted therapies for thyroid disorders with reduced side effects compared to current treatments.

The compound's mechanism of action in biological systems appears to be multifaceted. Recent in vitro studies indicate that derivatives of Ethyl 3-cyano-2,4-diiodophenylacetate can modulate cellular signaling pathways through interactions with protein kinases and nuclear receptors. A particularly noteworthy finding from a 2024 Nature Chemical Biology publication demonstrated that certain analogs exhibit allosteric modulation of PPARγ, suggesting potential applications in metabolic disorder treatment.

From a safety and pharmacokinetics perspective, preliminary ADME studies conducted in 2023-2024 show that the ethyl ester derivative offers improved metabolic stability compared to its carboxylic acid counterpart. The diiodo substitution pattern appears to confer resistance to rapid deiodination in vivo, a common limitation with many iodinated pharmaceuticals. However, further preclinical studies are needed to fully characterize the compound's toxicity profile and therapeutic window.

The synthetic accessibility of Ethyl 3-cyano-2,4-diiodophenylacetate has been significantly improved through recent methodological advances. A 2024 Organic Process Research & Development report detailed a scalable, cost-effective synthesis route with an overall yield of 68%, making the compound more accessible for both academic and industrial research applications. This development is particularly important as demand for this versatile intermediate continues to grow.

Looking forward, several research groups have announced investigations into the compound's potential in radiopharmaceutical applications, leveraging the iodine atoms for radioisotope incorporation. Early results suggest possible utility in both diagnostic imaging and targeted radiotherapy, though these applications remain in exploratory phases. The compound's unique combination of structural features and demonstrated biological activity positions it as an important focus area for interdisciplinary research at the chemistry-biology interface.

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